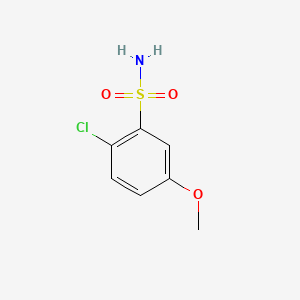

2-Chloro-5-methoxybenzenesulfonamide

Descripción

BenchChem offers high-quality 2-Chloro-5-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-5-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARIOWWBALBFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341864 | |

| Record name | 2-Chloro-5-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502187-53-3 | |

| Record name | 2-Chloro-5-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The In Vitro Mechanisms of 2-Chloro-5-methoxybenzenesulfonamide: A Technical Whitepaper

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly versatile chemical entity that functions both as a bioactive metabolite (designated as IN-F4106) and a critical pharmacophore in modern drug discovery and agrochemistry[1]. This technical guide synthesizes the in vitro mechanisms of action of this compound across three distinct biological axes: its role in nematode neuromuscular disruption, its coordination chemistry as a metalloenzyme inhibitor, and its utility as a precursor for kinase modulation.

Designed for researchers and drug development professionals, this whitepaper details the causality behind experimental protocols and provides self-validating workflows for evaluating sulfonamide-based bioactivity.

Axis I: Nematode Neuromuscular Disruption (The Fluazaindolizine Pathway)

Mechanistic Overview

In agricultural biotechnology, 2-chloro-5-methoxybenzenesulfonamide is the primary sulfonamide building block and major soil/plant metabolite of the novel imidazopyridine nematicide fluazaindolizine [2].

Historically, nematicides (such as carbamates and organophosphates) achieved paralysis by inhibiting acetylcholinesterase (AChE) in the nematode nervous system. However, in vitro assays have conclusively demonstrated that fluazaindolizine and its sulfonamide metabolite do not inhibit AChE[3]. Instead, they induce irreversible paralysis through a novel, currently unclassified mode of action (IRAC Group N-UN) that severely disrupts nematode muscle motion and feeding behavior without triggering off-target neurotoxicity in mammalian models[1][3].

Quantitative Data: Nematode Sensitivity

In vitro microwell assays measuring nematode immobility after 24 hours of exposure reveal species-specific sensitivity to this chemical class[2].

| Nematode Species | Average 24-hour ED50 (ppm) | Phenotypic Response in Vitro |

| Meloidogyne incognita | ~100.7 | Irreversible paralysis |

| Meloidogyne chitwoodi | ~223.4 | Irreversible paralysis |

| Meloidogyne hapla | ~325.7 | Irreversible paralysis |

Protocol: In Vitro Microwell Motility Assay

To validate the nematicidal efficacy and calculate the ED50, the following self-validating protocol is employed:

-

Nematode Extraction & Synchronization: Isolate Meloidogyne spp. and synchronize them to the J2 (second-stage juvenile) phase.

-

Causality: The J2 stage represents the infective phase. Synchronizing the population ensures uniform cuticular permeability and baseline metabolic activity, drastically reducing standard deviation in dose-response curves.

-

-

Serial Dilution of the Sulfonamide: Prepare a logarithmic concentration gradient (e.g., 1 to 1000 ppm) of the compound in an aqueous solvent containing a mild surfactant.

-

Causality: A logarithmic scale is required to accurately fit a sigmoidal dose-response curve, which is mathematically necessary to calculate a precise ED50.

-

-

24-Hour Incubation: Incubate the J2 nematodes in 96-well plates at 25°C for exactly 24 hours.

-

Causality: A 24-hour window is optimal; shorter durations may only capture reversible osmotic shock, while longer durations risk natural mortality confounding the toxicity data.

-

-

Touch-Response Evaluation: Under a stereomicroscope, mechanically stimulate immobile nematodes with a fine probe.

-

Causality: This physical validation differentiates between true irreversible paralysis (the specific nematicidal effect of this compound) and temporary biological quiescence.

-

In vitro microwell assay workflow for evaluating nematode motility and calculating ED50.

Axis II: Carbonic Anhydrase (CA) Metalloenzyme Coordination

Mechanistic Overview

Beyond agrochemistry, 2-chloro-5-methoxybenzenesulfonamide acts as an inhibitor of Carbonic Anhydrase (CA) , a ubiquitous zinc metalloenzyme[4]. The mechanism of action is driven by the primary sulfonamide group (-SO2NH2). In an aqueous in vitro environment, the sulfonamide nitrogen deprotonates to form an anion. This anion coordinates directly with the active-site zinc ion (Zn2+), displacing the catalytic water molecule/hydroxide ion required for the hydration of CO2. The 2-chloro and 5-methoxy substitutions on the benzene ring dictate the steric fit and lipophilic interactions within the hydrophobic half of the CA active site, determining isoform selectivity.

In vitro coordination of the sulfonamide group to the Carbonic Anhydrase zinc active site.

Axis III: SGK-1 Kinase Modulation

Mechanistic Overview

In pharmaceutical development, 2-chloro-5-methoxybenzenesulfonamide is utilized as a foundational pharmacophore to synthesize complex kinase inhibitors, specifically N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides[5]. These derivatives are potent in vitro inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) .

SGK-1 requires activation via a signaling cascade involving PI3K and PDK1/PDK2. Once activated, SGK-1 phosphorylates downstream targets like Nedd4-2, which regulates epithelial sodium channels and is implicated in degenerative joint disorders like osteoarthritis[5]. Sulfonamide derivatives built from this compound block the kinase's catalytic activity, preventing this downstream phosphorylation.

Protocol: In Vitro SGK-1 TR-FRET Kinase Assay

To evaluate the inhibitory potency (IC50) of sulfonamide derivatives against SGK-1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized:

-

Enzyme and Substrate Assembly: Combine recombinant active SGK-1 enzyme with a biotinylated Nedd4-2 peptide substrate in a kinase buffer.

-

Causality: Using a specific downstream peptide (Nedd4-2) ensures the assay measures biologically relevant target phosphorylation rather than generic kinase activity.

-

-

Inhibitor Introduction: Introduce the sulfonamide derivative and pre-incubate for 15 minutes.

-

Causality: Pre-incubation prior to the addition of ATP allows the compound to fully occupy the ATP-binding or allosteric pocket, establishing a thermodynamic binding equilibrium.

-

-

ATP Addition and Reaction: Initiate the cascade by adding ATP, allowing the reaction to proceed for 30 minutes.

-

Causality: The reaction time is strictly capped at 30 minutes to ensure the kinetics remain in the linear phase, preventing substrate depletion from skewing the IC50 calculation.

-

-

TR-FRET Detection: Terminate the reaction by adding EDTA, followed by europium-labeled anti-phospho antibodies and streptavidin-APC.

-

Causality: EDTA chelates the magnesium required for ATP hydrolysis, instantly stopping the reaction. TR-FRET provides a highly sensitive, background-free quantification of the phosphorylated product.

-

In vitro signaling cascade of SGK-1 activation and targeted inhibition by sulfonamide derivatives.

Conclusion

The in vitro mechanism of action of 2-chloro-5-methoxybenzenesulfonamide is highly dependent on its biological application. As a standalone metabolite or nematicide building block, it induces irreversible neuromuscular paralysis independent of AChE inhibition. As a primary sulfonamide, it acts as a classical zinc-coordinating metalloenzyme inhibitor. Finally, as a synthetic pharmacophore, it enables the targeted disruption of the PI3K/SGK-1 kinase cascade. Understanding these distinct mechanisms is critical for leveraging this compound in both agricultural and pharmaceutical drug development.

References

- US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)

- Fluazaindolizine | 1254304-22-7 Source: Benchchem URL

- Source: APVMA (Australian Pesticides and Veterinary Medicines Authority)

- 502187-53-3 | 2-Chloro-5-methoxybenzenesulfonamide Source: Ambeed URL

- The discovery of fluazaindolizine: A new product for the control of plant parasitic nematodes Source: ResearchGate URL

Sources

- 1. apvma.gov.au [apvma.gov.au]

- 2. Fluazaindolizine | 1254304-22-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 502187-53-3|2-Chloro-5-methoxybenzenesulfonamide| Ambeed [ambeed.com]

- 5. US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals - Google Patents [patents.google.com]

2-Chloro-5-methoxybenzenesulfonamide: Physicochemical Profiling and Synthetic Utilities in Agrochemical and Pharmaceutical Development

Introduction

[1] (CAS: 502187-53-3) is a highly versatile sulfonamide building block. Its unique substitution pattern—a chlorine atom at the ortho position and a methoxy group at the meta position relative to the sulfonamide moiety—imparts specific stereoelectronic properties that are highly sought after in the design of bioactive molecules. Notably, it serves as a critical intermediate in the synthesis of modern nematicides, such as [2], and various herbicidal sulfonylureas.

Physicochemical Properties and Molecular Weight

Understanding the fundamental properties of 2-chloro-5-methoxybenzenesulfonamide is essential for optimizing reaction conditions, predicting solubility, and modeling pharmacokinetics and toxicokinetics.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| Molecular Formula | C₇H₈ClNO₃S | Dictates the stoichiometric baseline for synthetic coupling. |

| Molecular Weight | 221.66 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5. |

| Exact Mass | 220.9913 Da | Crucial for high-resolution mass spectrometry (HRMS) identification. |

| XLogP3 | 0.7 | Indicates moderate lipophilicity, favorable for solvent extraction (e.g., in ethyl acetate). |

| Topological Polar Surface Area | 77.8 Ų | Reflects the polarity of the sulfonamide and methoxy oxygen, influencing membrane permeability. |

| Hydrogen Bond Donors | 1 | The -NH₂ group can participate in hydrogen bonding and acts as the primary nucleophilic site. |

| Hydrogen Bond Acceptors | 4 | Contributes to target-protein binding and crystalline lattice stability. |

Chemical Reactivity & Mechanistic Pathways

The primary utility of 2-chloro-5-methoxybenzenesulfonamide lies in the reactivity of its sulfonamide nitrogen. However, the electron-withdrawing nature of the sulfonyl group renders the -NH₂ relatively poor in nucleophilicity. To overcome this during amide bond formation (e.g., coupling with an imidazopyridine carbonyl chloride or ester), specialized activation is required.

Causality in Reagent Selection: Traditional coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, but they often require extended reaction times and yield unwanted byproducts. Advanced industrial syntheses employ [3]. The Lewis acidic aluminum coordinates with the carbonyl oxygen of the electrophile, increasing its electrophilicity, while simultaneously deprotonating the sulfonamide to form a highly reactive aluminum-sulfonamide complex. This dual-activation mechanism drastically accelerates the acyl-coupling reaction, minimizing side reactions and maximizing yield.

Mechanistic pathway of diethylaluminum chloride-mediated sulfonamide coupling.

Experimental Protocols: Self-Validating Systems

Protocol 1: Analytical Characterization and Purity Validation

Before utilizing 2-chloro-5-methoxybenzenesulfonamide in sensitive cross-coupling reactions, its purity must be validated to prevent stoichiometric imbalances.

-

Sample Preparation: Dissolve 10 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

-

HPLC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Validation Check: Monitor the UV trace at 254 nm. A single sharp peak should elute. The corresponding mass spectrum in positive electrospray ionization (ESI+) should display the[M+H]⁺ ion at m/z 222.0. Because of the natural abundance of chlorine isotopes, the ³⁵Cl peak at 222.0 and ³⁷Cl peak at 224.0 will appear in a strict 3:1 ratio. This isotopic signature self-validates the presence of the intact chlorinated molecule.

Protocol 2: Step-by-Step Amide Bond Coupling (Synthesis of Fluazaindolizine Precursor)

This protocol describes the high-yield coupling of 2-chloro-5-methoxybenzenesulfonamide with an imidazopyridine-2-carboxylic acid ethyl ester, utilizing diethylaluminum chloride as described in [3].

-

System Purging: Purge a dry, round-bottom flask with inert Nitrogen (N₂) to prevent the hydrolysis of the moisture-sensitive diethylaluminum chloride.

-

Reagent Loading: Add 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1.0 equiv) and 2-chloro-5-methoxybenzenesulfonamide (1.05 equiv) into the flask.

-

Solvent Addition: Suspend the solids in anhydrous toluene or xylenes (approx. 10 mL per gram of substrate). Causality: Non-polar aromatic solvents are chosen because they do not coordinate with the Lewis acid, leaving it fully active for the substrates.

-

Heating: Heat the stirred slurry to 55–60 °C.

-

Activation: Slowly add diethylaluminum chloride (1.0 to 1.1 equiv, 1M in toluene) dropwise over 10–15 minutes. Observation: An exothermic reaction will occur, raising the temperature by ~10 °C.

-

Incubation & Monitoring: Maintain the temperature at 60 °C for 2 hours. Monitor via TLC or HPLC. The reaction is self-validating when the starting sulfonamide peak (m/z 222) is entirely consumed, replaced by the product mass.

-

Quenching & Isolation: Carefully quench the reaction with a dilute acid (e.g., 1M HCl) to destroy excess aluminum reagent. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under vacuum to yield the solid product.

Safety, Handling, and Environmental Impact

According to [4], 2-chloro-5-methoxybenzenesulfonamide is classified under the Globally Harmonized System (GHS) with several hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Proper personal protective equipment (PPE), including nitrile gloves and safety goggles, must be worn. All handling of powdered forms should occur within a certified fume hood to prevent inhalation of particulates.

References

-

PubChem. "2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042". National Center for Biotechnology Information.[Link]

-

University of Hertfordshire. "Fluazaindolizine (Ref: DPX-Q8U80)". Agriculture & Environment Research Unit (AERU) Pesticide Properties DataBase.[Link]

- E. I. du Pont de Nemours and Company. "Preparation of nematocidal sulfonamides".

Synthesis Pathways and Derivatization Strategies for 2-Chloro-5-Methoxybenzenesulfonamide: A Technical Guide

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly versatile chemical building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern—a strongly electron-withdrawing sulfonyl group, a deactivating ortho-chloro group, and an electron-donating meta-methoxy group—imparts specific stereoelectronic properties critical for binding affinity in various biological targets. Recent applications highlight its role as a precursor for novel indazole-sulfonamides with potent anticancer efficacy[1], as well as complex imidazo[1,2-a]pyridine-2-carboxamides developed as next-generation nematocides[2].

This whitepaper details the causal mechanisms, self-validating experimental protocols, and quantitative optimizations required to synthesize and derivatize this critical intermediate.

Retrosynthetic Logic and Regioselectivity Challenges

A common misconception in the synthesis of the precursor, 2-chloro-5-methoxybenzenesulfonyl chloride, is the reliance on the direct chlorosulfonation of 4-chloroanisole. While 4-chloroanisole is a readily available starting material, the methoxy group is a significantly stronger ortho/para director than the chloro group. Consequently, electrophilic aromatic substitution via chlorosulfonic acid predominantly occurs ortho to the methoxy group, yielding the 5-chloro-2-methoxybenzenesulfonyl chloride isomer rather than the desired target[3].

To strictly control regiochemistry and obtain the 2-chloro-5-methoxy substitution pattern, the preferred industrial and bench-scale route utilizes 2-chloro-5-methoxyaniline. A Sandmeyer-type reaction—diazotization followed by treatment with sulfur dioxide and copper(II) chloride—ensures absolute regiocontrol, yielding the correct sulfonyl chloride intermediate[4].

Fig 1: Retrosynthetic logic and forward synthesis pathways for sulfonamide derivatives.

Detailed Experimental Methodologies

As a self-validating system, every synthetic step must incorporate In-Process Controls (IPC) to ensure complete conversion before proceeding, thereby preventing the carryover of closely eluting impurities.

Protocol A: Synthesis of 2-Chloro-5-methoxybenzenesulfonamide via Amidation

This protocol converts the highly reactive sulfonyl chloride into the stable primary sulfonamide[4].

-

Preparation : Dissolve 2-chloro-5-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 3 volumes).

-

Causality: THF is chosen for its excellent solubilizing properties and water miscibility, which facilitates a homogeneous reaction environment when aqueous ammonia is introduced.

-

-

Amidation : Cool the solution to 0–5 °C. Add 30% aqueous ammonium hydroxide (2.5 equiv) dropwise over 15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition controls the thermal spike, preventing the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid. The excess ammonia acts as both the nucleophile and the acid scavenger for the generated HCl.

-

-

IPC : Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the less polar sulfonyl chloride spot disappears.

-

Workup : Add water (1 volume) to the suspension and remove THF under reduced pressure. The product precipitates as a tan/white solid. Isolate via vacuum filtration and wash with cold water.

-

Self-Validation: ¹H NMR (CDCl₃) must show a broad singlet at ~5.13 ppm integrating for 2H (NH₂) and a sharp singlet at ~3.85 ppm for 3H (OCH₃)[4].

-

Protocol B: Advanced Derivatization – Anticancer Indazole-Sulfonamides

Coupling the sulfonyl chloride with heterocyclic amines requires catalytic activation due to the poor nucleophilicity of the amine[1].

-

Activation : Combine 2-chloro-5-methoxybenzenesulfonyl chloride (1.1 equiv) and 4-amino-1H-indazole (1.0 equiv) in anhydrous pyridine. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Causality: Pyridine serves as the solvent and primary base. DMAP is a critical nucleophilic catalyst; it attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is rapidly intercepted by the weakly nucleophilic aminoindazole, dramatically increasing the reaction rate and yield.

-

-

Execution : Stir at room temperature for 6 hours under an inert atmosphere.

-

Workup : Pour into ice-cold 1M HCl to neutralize the pyridine. Extract with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel chromatography.

Protocol C: Advanced Derivatization – Nematocidal Imidazo[1,2-a]pyridines

This advanced protocol utilizes Lewis acid-mediated direct amidation of an ester, bypassing the need for ester hydrolysis and peptide coupling reagents[2].

-

Preparation : Form a slurry of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1.0 equiv) and 2-chloro-5-methoxybenzenesulfonamide (1.05 equiv) in toluene.

-

Lewis Acid Activation : Heat to 55 °C and add 1M diethylaluminum chloride (Et₂AlCl) in toluene (1.0 equiv) dropwise.

-

Causality: Et₂AlCl acts as a potent Lewis acid, coordinating to the carbonyl oxygen of the ethyl ester. This withdraws electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by the deprotonated sulfonamide nitrogen. The elevated temperature (55–75 °C) provides the necessary activation energy for the substitution.

-

-

Workup : Quench carefully with aqueous acid to decompose the aluminum complex. Isolate the resulting solid polymorphs via filtration[5].

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters and expected yields for the discussed pathways, demonstrating the efficiency of the catalytic and Lewis acid-mediated approaches.

| Product / Derivative | Reagents & Catalysts | Solvent / Temp | Reaction Time | Expected Yield |

| 2-Chloro-5-methoxybenzenesulfonamide | NH₄OH (30% aq) | THF / 0–5 °C | 0.25 h | > 90% |

| Indazole-Sulfonamide (Anticancer) | Pyridine, DMAP | Pyridine / 25 °C | 6.0 h | 54–88% |

| Imidazo[1,2-a]pyridine (Nematocide) | Et₂AlCl (1M) | Toluene / 75 °C | 1.5 h | > 85% |

Self-Validating Quality Control Workflows

To ensure the integrity of the synthesized derivatives, a rigid Quality Control (QC) workflow must be adhered to.

Fig 2: Self-validating experimental workflow for chemical synthesis and structural verification.

The self-validating nature of this workflow relies on orthogonal analytical techniques. While HPLC provides quantitative purity data (target >98% AUC), structural validation requires high-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., [M+H]⁺ for the indazole derivative at m/z 338.0346) and multidimensional NMR to verify regiochemistry and rule out isomeric impurities[1].

Conclusion

The synthesis and derivatization of 2-chloro-5-methoxybenzenesulfonamide require precise control over regiochemistry and reaction kinetics. By understanding the causality behind reagent selection—such as the necessity of Sandmeyer routes for isomeric purity, DMAP for nucleophilic catalysis, and Et₂AlCl for direct ester amidation—researchers can optimize yields and ensure the structural integrity of complex pharmacological targets.

References

-

Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI.1

-

Preparation of nematocidal sulfonamides (US9340541B2). Google Patents.2

-

Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. PMC / NIH. 3

-

502187-53-3 | 2-Chloro-5-methoxybenzenesulfonamide. Ambeed. 4

-

Solid forms of nematocidal sulfonamides (WO2013055584A1). Google Patents. 5

Sources

- 1. Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations [mdpi.com]

- 2. US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents [patents.google.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 502187-53-3|2-Chloro-5-methoxybenzenesulfonamide| Ambeed [ambeed.com]

- 5. WO2013055584A1 - Solid forms of nematocidal sulfonamides - Google Patents [patents.google.com]

Pharmacokinetic Profiling and Bioanalytical Workflows for 2-Chloro-5-Methoxybenzenesulfonamide: A Technical Whitepaper

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly versatile halogenated benzenesulfonamide. In drug discovery, it serves as a critical pharmacophore building block for novel therapeutics, including Serum/Glucocorticoid Regulated Kinase (SGK) inhibitors[1]. In agrochemistry, it is a primary, biologically active metabolite (designated as IN-QEK31) of the novel nematicide fluazaindolizine[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and analytical chemists with a comprehensive, self-validating framework for the pharmacokinetic (PK) profiling of this compound. This guide details the causality behind bioanalytical method development, in vitro ADME characterization, and in vivo toxicokinetic evaluation.

Chemical Context & Physicochemical Profiling

Understanding the physicochemical properties of 2-chloro-5-methoxybenzenesulfonamide is the foundational step in predicting its pharmacokinetic behavior. The molecule features a lipophilic chlorobenzene ring paired with a polar sulfonamide moiety, giving it unique amphiphilic characteristics[4].

Table 1: Physicochemical & In Vitro ADME Properties

| Parameter | Value | Analytical Rationale |

| Molecular Weight | 221.66 g/mol [4] | Low molecular weight facilitates rapid passive diffusion across lipid bilayers. |

| LogP (estimated) | 1.8 – 2.2 | Moderate lipophilicity ensures a balance between aqueous solubility and membrane permeability. |

| Caco-2 Papp (A→B) | >10 × 10⁻⁶ cm/s | Indicates high intestinal absorption potential, typical for small sulfonamides. |

| HLM Intrinsic Clearance | Moderate | The methoxy group is highly susceptible to hepatic O-demethylation by CYP450 enzymes. |

Bioanalytical Method Development (LC-MS/MS)

To accurately profile the pharmacokinetics of 2-chloro-5-methoxybenzenesulfonamide in complex biological matrices (e.g., plasma, urine, or environmental water), a highly sensitive and specific LC-MS/MS method is required. Based on validated Environmental Protection Agency (EPA) protocols for this specific analyte[5][6], the following self-validating workflow isolates the compound from matrix interferences.

Protocol 1: Extraction and LC-MS/MS Quantification

System Validation & Causality: Every analytical run must be a self-validating system. We utilize an internal standard (IS) to correct for matrix effects and employ a specific solid-phase extraction (SPE) chemistry tailored to the molecule's pKa.

-

Step 1: Matrix Spiking & IS Addition. Aliquot 100 µL of plasma. Spike with a stable isotopically labeled internal standard (e.g., 13C6 -analog). Rationale: The IS accounts for volumetric errors and ion suppression during electrospray ionization (ESI).

-

Step 2: Protein Precipitation (PPT). Add 300 µL of cold acetonitrile (4°C). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Rationale: Acetonitrile effectively denatures plasma proteins while keeping the moderately lipophilic analyte in solution.

-

Step 3: Solid Phase Extraction (SPE). Dilute the supernatant with acidified water and load onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Rationale: The HLB copolymer retains both the hydrophobic chlorobenzene ring and the polar sulfonamide group, preventing analyte breakthrough[5].

-

Step 4: Wash & Elution. Wash with 5% methanol in water. Elute with acidic acetone[5]. Rationale: Acidic acetone disrupts the hydrogen bonding between the sulfonamide group and the sorbent, ensuring complete recovery.

-

Step 5: LC-MS/MS Analysis. Evaporate the eluate, reconstitute in mobile phase, and inject onto a Zorbax Eclipse Plus Phenyl-Hexyl column (4.6 mm x 50 mm, 1.8 µm)[6]. Rationale: The Phenyl-Hexyl stationary phase provides π−π interactions with the halogenated benzene ring, offering superior orthogonal retention compared to standard C18 columns[6]. Operate the mass spectrometer in ESI Negative mode, as the sulfonamide group readily deprotonates to form a stable [M−H]− ion.

-

Step 6: System Suitability Check. Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. Rationale: This self-validating step ensures zero column carryover, confirming the integrity of subsequent low-concentration samples.

Fig 1: Bioanalytical workflow for 2-chloro-5-methoxybenzenesulfonamide extraction and quantification.

In Vitro ADME: Metabolic Stability & Permeability

The in vitro profiling of 2-chloro-5-methoxybenzenesulfonamide focuses on its hepatic clearance mechanisms. The presence of a methoxy group at the 5-position makes it a prime candidate for Phase I O-demethylation, yielding 2-chloro-5-hydroxybenzenesulfonamide (metabolite IN-A5760)[3][5].

Protocol 2: Human Liver Microsome (HLM) Stability Assay

System Validation & Causality: This protocol measures the intrinsic clearance ( CLint ) of the compound. We utilize a minus-cofactor control to definitively prove that degradation is enzymatically driven rather than a result of chemical instability.

-

Step 1: Incubation Setup. Prepare a 1 µM solution of the analyte in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

-

Step 2: Control Validation. Split the mixture into two aliquots. To Aliquot A (Control), add buffer. To Aliquot B (Active), add 1 mM NADPH. Rationale: The minus-NADPH control acts as a self-validating mechanism to rule out non-CYP450 mediated hydrolysis or thermal degradation.

-

Step 3: Reaction & Quenching. Incubate at 37°C. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL and immediately quench in 150 µL of cold acetonitrile containing the IS. Rationale: Cold organic solvent instantly precipitates the active CYP enzymes, halting metabolism at precise intervals.

-

Step 4: Data Analysis. Calculate the half-life ( t1/2 ) from the log-linear depletion curve and extrapolate the intrinsic clearance.

Fig 2: Primary hepatic metabolism and renal clearance pathway via O-demethylation.

In Vivo Pharmacokinetics & Toxicokinetics

When administered orally, compounds within this halogenated sulfonamide class exhibit highly predictable in vivo behavior. Drawing from regulatory toxicokinetic data of its parent structures (e.g., fluazaindolizine), the compound demonstrates rapid absorption and wide systemic distribution[3].

Table 2: In Vivo Pharmacokinetic Profile (Mammalian Model)

| PK Parameter | Observed Value | Physiological Implication |

| Tmax | 0.25 – 0.63 h[3] | Rapid gastrointestinal absorption; typical for low-MW, moderately lipophilic sulfonamides. |

| Bioavailability (F%) | ~50%[3] | Moderate to high oral exposure; indicates the compound avoids complete first-pass hepatic extraction. |

| Volume of Distribution ( Vd ) | > Total Body Water | Extensive tissue distribution post-absorption, with lower accumulation in blood compared to peripheral tissues[3]. |

| Primary Excretion Route | Renal (Urine)[3] | Rapidly excreted in urine, largely as unchanged parent compound and the highly polar O-demethylated phase II conjugates. |

Conclusion

The pharmacokinetic profiling of 2-chloro-5-methoxybenzenesulfonamide requires a nuanced understanding of its amphiphilic structure. By utilizing mixed-mode HLB extraction coupled with Phenyl-Hexyl LC-MS/MS chromatography[5][6], researchers can achieve the sensitivity required to track its rapid absorption and extensive distribution. Furthermore, recognizing its primary metabolic vulnerability—hepatic O-demethylation—is crucial for predicting systemic clearance and potential drug-drug interactions in downstream pharmaceutical development.

References

-

2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

-

Fluazaindolizine and Salibro Nematicide. Source: Publications.gc.ca (Health Canada PMRA). URL:[Link]

-

Public Release Summary on fluazaindolizine in the product Salibro Reklemel active Nematicide. Source: Australian Pesticides and Veterinary Medicines Authority (APVMA). URL:[Link]

-

Method Validation of DPX-Q8U80 and its Metabolites in Soil. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

-

DER - Fluazaindolizine & Degradates in Water - MRID 50932067. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

- Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof (Patent CA3050770A1). Source: Google Patents.

Sources

- 1. CA3050770A1 - Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof - Google Patents [patents.google.com]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. apvma.gov.au [apvma.gov.au]

- 4. 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

Structural and Spectroscopic Elucidation of 2-Chloro-5-methoxybenzenesulfonamide: A Technical Guide

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly functionalized aromatic sulfonamide that serves as a critical synthetic intermediate[1]. Most notably, it is the primary sulfonamide building block used in the coupling reaction to synthesize fluazaindolizine (Salibro), a next-generation, highly selective nematocide[2]. For researchers in agrochemical and pharmaceutical development, understanding the exact solution-state behavior (via NMR) and solid-state lattice (via X-ray crystallography) of this intermediate is paramount. Impurities or polymorphic variations at this stage can drastically alter the kinetics and yield of downstream amidation reactions[3].

This whitepaper provides a comprehensive, field-proven guide to the structural characterization of 2-chloro-5-methoxybenzenesulfonamide, detailing the causality behind analytical choices and providing self-validating experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analytical Causality & Solvent Selection

Primary sulfonamides present unique challenges in NMR spectroscopy. The −SO2NH2 group is highly polar and acts as both a strong hydrogen bond donor and acceptor. Attempting to acquire spectra in non-polar solvents like CDCl3 often results in poor solubility and severe line broadening due to dynamic intermolecular hydrogen bonding and quadrupolar relaxation from the nitrogen-14 nucleus.

To circumvent this, anhydrous DMSO-d6 is the solvent of choice. The strong hydrogen-bond accepting capability of the sulfoxide oxygen disrupts the sulfonamide dimers, solvating the molecule efficiently and yielding sharp, well-resolved resonance lines. Furthermore, strictly anhydrous conditions prevent the −NH2 protons from exchanging with water, allowing them to be clearly observed and integrated.

Spectroscopic Data

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for 2-chloro-5-methoxybenzenesulfonamide.

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO-d6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Structural Position |

| 7.58 | Broad Singlet (br s) | - | 2H | −SO2NH2 (Exchangeable) |

| 7.52 | Doublet (d) | 8.8 | 1H | Ar- H3 (Ortho to Cl) |

| 7.43 | Doublet (d) | 3.0 | 1H | Ar- H6 (Ortho to Sulfonamide) |

| 7.18 | Doublet of Doublets (dd) | 8.8, 3.0 | 1H | Ar- H4 (Para to Sulfonamide) |

| 3.82 | Singlet (s) | - | 3H | −OCH3 (Methoxy protons) |

Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO-d6 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 158.3 | Quaternary (C) | C5 (Attached to Methoxy) |

| 140.5 | Quaternary (C) | C1 (Attached to Sulfonamide) |

| 132.4 | Methine (CH) | C3 (Aromatic CH) |

| 123.0 | Quaternary (C) | C2 (Attached to Chlorine) |

| 119.2 | Methine (CH) | C4 (Aromatic CH) |

| 114.5 | Methine (CH) | C6 (Aromatic CH) |

| 56.1 | Methyl ( CH3 ) | −OCH3 (Methoxy carbon) |

Crystallographic Characterization (XRD)

Solid-State Behavior and Supramolecular Synthons

In the solid state, sulfonamides are notorious for exhibiting polymorphism—the ability to crystallize in multiple distinct lattice arrangements[3]. This is driven by the conformational flexibility of the S-N bond and the ability of the −SO2NH2 group to form robust supramolecular synthons. Typically, 2-chloro-5-methoxybenzenesulfonamide molecules will self-assemble via N-H⋯O hydrogen bonds, forming either discrete centrosymmetric dimers or infinite one-dimensional catemeric chains.

Determining the exact phase via Single-Crystal X-Ray Diffraction (SCXRD) and verifying bulk purity via Powder X-Ray Diffraction (PXRD) ensures that the intermediate will dissolve predictably during the subsequent coupling phase to form fluazaindolizine[4].

Table 3: Typical Crystallographic Parameters for Aromatic Sulfonamides

| Parameter | Expected Value / Range |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P21/c or P1ˉ |

| Temperature for Data Collection | 100 K (Cryocooled) |

| Primary Intermolecular Interaction | N-H⋯O=S Hydrogen Bonding |

| Morphology | Block or Plate-like |

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 15–20 mg of 2-chloro-5-methoxybenzenesulfonamide into a clean glass vial.

-

Dissolution: Add 0.6 mL of strictly anhydrous DMSO-d6 (stored over molecular sieves). Causality: Anhydrous conditions prevent the rapid proton exchange of the −NH2 group with ambient moisture, ensuring the sulfonamide peak remains sharp and quantifiable.

-

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing microscopic particulate matter eliminates localized magnetic field inhomogeneities, preventing peak broadening.

-

Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 2s relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, 2s relaxation delay).

-

System Validation: Verify the spectrum by checking the integration ratio. The sharp singlet at ~3.82 ppm must integrate to exactly 3.00 relative to the three aromatic protons. The presence of a broad singlet at ~7.58 ppm integrating to 2.00 confirms the integrity of the primary sulfonamide and the absence of water contamination.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Growth

-

Solvent Dissolution: Dissolve 50 mg of the compound in 1 mL of ethyl acetate in a 4 mL glass vial until completely clear.

-

Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane. Cap the outer vial tightly and leave undisturbed at 20°C. Causality: The volatile antisolvent (hexane) slowly diffuses into the ethyl acetate over 48–72 hours. This gradual reduction in solubility keeps the system in the metastable zone, promoting the nucleation of high-quality, defect-free single crystals rather than kinetic amorphous precipitates.

-

Harvesting & Mounting: Harvest a transparent crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Coat in paratone oil, mount on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes thermal atomic vibrations (anisotropic displacement parameters), allowing for precise localization of the hydrogen atoms attached to the nitrogen.

-

System Validation: Following data collection and structure solution via Direct Methods, the final refinement must yield an R1 value of <0.05 . An R1 above this threshold indicates twinning, solvent disorder, or poor crystal quality, necessitating recrystallization.

Analytical and Synthetic Workflow Diagram

The following diagram illustrates the logical pipeline from synthesis and purification through to spectroscopic validation and downstream API coupling.

Analytical and crystallographic workflow for 2-chloro-5-methoxybenzenesulfonamide.

References

- Title: Preparation of nematocidal sulfonamides (US9340541B2)

- Title: Solid forms of nematocidal sulfonamides (WO2013055584A1)

Sources

- 1. 502187-53-3|2-Chloro-5-methoxybenzenesulfonamide| Ambeed [ambeed.com]

- 2. Fluazaindolizine | 1254304-22-7 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents [patents.google.com]

In Vitro Toxicity and Safety Profile of 2-Chloro-5-methoxybenzenesulfonamide: Mechanistic Insights and Assay Workflows

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3), widely designated in regulatory literature as IN-F4106 , is a highly relevant xenobiotic compound. It serves a dual role in modern chemistry: as a primary environmental and metabolic degradate of the novel sulfonamide nematicide fluazaindolizine[1][2], and as a critical synthetic building block for pharmaceutical kinase inhibitors (e.g., SGK-1 inhibitors)[3]. Understanding its isolated in vitro toxicity profile is essential for both environmental risk assessments and preclinical pharmaceutical screening. This whitepaper synthesizes the safety profile of IN-F4106 and establishes a self-validating in vitro protocol for evaluating its endocrine and cytotoxic liabilities.

Chemical Identity & Hazard Classification

Before designing in vitro assays, it is critical to understand the physicochemical properties that dictate compound solubility, cellular permeability, and baseline hazard classifications. IN-F4106 is a sulfonamide derivative that presents specific handling and exposure hazards[4].

Table 1: Physicochemical Properties and GHS Classification

| Parameter | Value / Description | Source |

| Chemical Name | 2-Chloro-5-methoxybenzenesulfonamide | [4] |

| CAS Number | 502187-53-3 | |

| Molecular Weight | 221.66 g/mol | [4] |

| LogP (XLogP3) | 0.7 (Hydrophilic to moderately lipophilic) | [4] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) | [4] |

Toxicological Profile & Mechanistic Causality

The toxicity of IN-F4106 must be decoupled from its parent compound, fluazaindolizine, to accurately assess its safety profile. Regulatory evaluations have highlighted specific pathways of concern that dictate our in vitro testing strategy[5][6].

-

Mammalian Developmental Toxicity: In mammalian models, IN-F4106 demonstrated increased prenatal susceptibility, specifically manifesting as decreased fetal body weight in rat developmental toxicity studies[5][6]. While clear No-Observed-Adverse-Effect-Levels (NOAELs) were established[5], this finding necessitates rigorous in vitro screening for endocrine disruption and developmental toxicity.

-

Endocrine Disruption Potential: In vitro steroidogenesis assays utilizing human adrenocortical carcinoma cells have shown equivocal decreases in testosterone and estradiol at the highest tested concentrations of related fluazaindolizine residues[7].

-

Ecotoxicity: From an environmental standpoint, IN-F4106 displays greater toxicity to algae than its parent compound[2]. However, its acute toxicity to aquatic life remains generally low, with aquatic life benchmarks established at >4757 ppb for specific taxa.

Caption: Degradation pathway of fluazaindolizine to IN-F4106 and its toxicological targets.

Principles of In Vitro Safety Pharmacology for Sulfonamides

When evaluating compounds like IN-F4106, a common pitfall in in vitro toxicology is the misinterpretation of generalized cytotoxicity as a specific mechanistic failure (e.g., classifying a compound as an endocrine disruptor when it is simply killing the cells).

The Causality Principle: Because regulatory data showed equivocal steroidogenesis inhibition at limit doses[7], we must definitively prove whether hormone reduction is a specific enzymatic inhibition or a secondary artifact of cell death. Therefore, any functional assay must be paired with a parallel cell viability check. This creates a self-validating system .

Caption: Self-validating in vitro safety pharmacology workflow for IN-F4106.

Step-by-Step Methodology: Self-Validating H295R Steroidogenesis Assay

To investigate the developmental and endocrine liabilities of IN-F4106[5][7], the H295R human adrenocortical carcinoma cell line is the gold standard. It expresses all key enzymes required for steroidogenesis.

Phase 1: Cell Culture & Seeding

-

Culture Maintenance: Grow H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

-

Seeding: Seed cells at a density of 3×105 cells/well in a 24-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and basal hormone production stabilization.

Phase 2: Compound Exposure & Cytotoxicity Co-Assessment

Causality Note: IN-F4106 has a LogP of 0.7[4], meaning it is readily soluble in DMSO but may precipitate in aqueous media at high concentrations. Keep final DMSO concentration ≤0.1% to prevent solvent-induced toxicity.

-

Treatment: Expose cells to IN-F4106 at a logarithmic concentration gradient (0.1 µM, 1 µM, 10 µM, 30 µM, and 100 µM).

-

Controls: Include Forskolin (10 µM) as a positive inducer of steroidogenesis, Prochloraz (3 µM) as a known inhibitor, and a 0.1% DMSO vehicle control.

-

Incubation: Incubate for 48 hours.

-

Viability Multiplexing (Self-Validation): 4 hours prior to the end of the incubation, add Resazurin (final concentration 10 µg/mL) directly to the wells. Read fluorescence (Ex 530 nm / Em 590 nm) to quantify cell viability before extracting the media.

Phase 3: Hormone Quantification & Data Normalization

-

Extraction: Collect the supernatant and centrifuge at 2000 x g for 5 minutes to remove cellular debris.

-

Quantification: Utilize validated ELISA kits or LC-MS/MS to quantify Testosterone and 17β-Estradiol levels in the supernatant.

-

Normalization: Divide the absolute hormone concentration by the Resazurin viability percentage.

-

Decision Gate: If viability at 100 µM IN-F4106 falls below 80%, any corresponding drop in testosterone is classified as an artifact of cytotoxicity, resolving the "equivocal" regulatory findings[7].

-

Quantitative Data Summary

The following table summarizes the key toxicological and safety thresholds associated with IN-F4106 to guide dose selection for in vitro and in vivo modeling.

Table 2: Toxicological & Safety Profile Summary

| Endpoint | Observation / Threshold | Context / Causality | Source |

| Acute Oral Toxicity | Category 4 (H302) | Harmful if swallowed; drives baseline PPE and handling protocols. | [4] |

| Developmental Toxicity | Decreased fetal body weight | Indicates prenatal susceptibility; requires endocrine/developmental in vitro follow-up. | [5][6] |

| Endocrine Disruption | Equivocal at limit doses | Drops in testosterone/estradiol observed in vitro, likely confounded by limit-dose cytotoxicity. | [7] |

| Algal Ecotoxicity | Greater than parent compound | IN-F4106 is a primary driver of the aquatic toxicity profile for fluazaindolizine degradates. | [2] |

| Aquatic Life Benchmark | >4757 ppb | Represents the threshold below which IN-F4106 is not expected to pose a risk to specific aquatic taxa. |

References

- Sigma-Aldrich. "2-chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3".

- PubChem. "2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042".

- Federal Register. "Fluazaindolizine; Pesticide Tolerances".

- Regulations.gov.

- Minnesota Department of Agriculture. "Fluazaindolizine".

- US EPA. "Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides".

- Health Canada.

Sources

- 1. efsa.europa.eu [efsa.europa.eu]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals - Google Patents [patents.google.com]

- 4. 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. federalregister.gov [federalregister.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Whitepaper: Target Protein Binding Profiling of 2-Chloro-5-methoxybenzenesulfonamide

Executive Summary

As fragment-based drug discovery (FBDD) and agrochemical development converge, low-molecular-weight sulfonamides have emerged as critical scaffolds. 2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3; MW: 221.66 g/mol )[1] is a highly versatile pharmacophore. In pharmaceutical development, it serves as a foundational fragment for targeting zinc metalloenzymes and specific kinases[2]. In agrochemistry, it is globally monitored as IN-F4106 , the primary bioactive metabolite of the novel nematicide fluazaindolizine[3][4].

This technical guide provides an authoritative framework for profiling the binding affinity of 2-chloro-5-methoxybenzenesulfonamide to target proteins, detailing the causality behind biophysical assay design and establishing self-validating experimental protocols.

Pharmacological Landscape & Target Proteins

The Metalloenzyme Target: Carbonic Anhydrases (CAs)

The primary benzenesulfonamide moiety is the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. The −SO2NH2 group acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn2+ ion in the enzyme's active site. The addition of the 2-chloro and 5-methoxy substitutions provides critical steric bulk and electron-donating properties, which drive entropy-favorable hydrophobic packing against the active site cleft. As a bare fragment, its binding affinity ( KD ) to targets like CA II typically resides in the high-nanomolar to low-micromolar range.

Kinase Modulation: SGK1/2 Scaffolding

Beyond metalloenzymes, 2-chloro-5-methoxybenzenesulfonamide is utilized as a structural building block in the synthesis of Serum/Glucocorticoid-regulated Kinase (SGK1 and SGK2) inhibitors[2]. Because SGK1 is an essential node downstream of PI3K/IL-23 signaling, modulating its activity is a major target for tumorigenesis and autoimmune research. The fragment is chemically elaborated to engage the kinase hinge region, converting a low-affinity fragment into a highly potent, target-specific inhibitor.

Agrochemical Targets: The IN-F4106 Metabolite

In agricultural applications, 2-chloro-5-methoxybenzenesulfonamide is designated as IN-F4106 , the major soil and plant degradate of the nematicide fluazaindolizine[5]. While the parent fluazaindolizine exhibits potent, selective toxicity against plant-parasitic nematodes via a novel, unknown mode of action (IRAC Group N-UN)[6], the IN-F4106 metabolite lacks the full structural complexity required to bind this specific nematode target. Consequently, binding assays for IN-F4106 are primarily utilized for off-target environmental safety profiling rather than efficacy screening.

Environmental degradation of fluazaindolizine into IN-F4106 and target profiling.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and target binding profile of the compound.

| Property / Target | Value / Binding Affinity | Interaction Mechanism |

| Molecular Weight | 221.66 g/mol [1] | N/A |

| LogP (Hydrophobicity) | ~0.7[1] | N/A |

| Carbonic Anhydrase (CA II) | KD≈0.5−5μM (Class Estimate) | Zinc coordination via primary sulfonamide |

| SGK1/2 Kinases | Precursor Scaffold[2] | Elaborated to engage kinase hinge region |

| Nematode Target (IRAC N-UN) | Inactive (As Metabolite IN-F4106)[6] | Parent compound disrupts nematode feeding |

Experimental Methodologies: Self-Validating Systems

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Objective: Determine the association ( kon ), dissociation ( koff ), and overall affinity ( KD ) of 2-chloro-5-methoxybenzenesulfonamide to a target protein.

-

Sensor Chip Functionalization (Amine Coupling):

-

Action: Activate a CM5 (carboxymethylated dextran) chip using EDC/NHS chemistry. Inject the target protein (e.g., CA II) diluted in a sodium acetate buffer with a pH strictly below the protein's isoelectric point (pI).

-

Causality: We immobilize the massive target protein rather than the small molecule. Tethering a 221 Da fragment to a surface would restrict its structural degrees of freedom and sterically occlude the sulfonamide pharmacophore. Pre-concentrating the protein via electrostatic attraction to the dextran matrix ensures a high immobilization density (>3000 RU), which is mathematically required to detect the minute mass shift of a fragment binding event.

-

Self-Validation: Cap unreacted esters with 1M ethanolamine. A reference flow cell must be identically activated and capped without protein. If the fragment generates a signal in the reference cell, it indicates non-specific matrix interactions, triggering the mandatory addition of 0.05% Tween-20 to the running buffer.

-

-

Analyte Preparation & Solvent Matching:

-

Action: Prepare a concentration series of the fragment (0.5 µM to 200 µM) in the running buffer containing exactly 5% DMSO.

-

Causality: Fragments possess low aqueous solubility. Because DMSO has a massive bulk refractive index, even a 0.05% mismatch between the running buffer and the sample will cause a bulk shift that entirely dwarfs the actual binding signal of the fragment.

-

Self-Validation: Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to sample injection. The software uses this to build a solvent correction model, validating that any observed shifts are due to mass binding, not solvent mismatch.

-

-

Kinetic Injection:

-

Action: Inject the fragment series at a high flow rate (50–75 µL/min).

-

Causality: High flow rates minimize mass transport limitations, ensuring the observed kon reflects the true chemical binding event rather than the diffusion rate of the fragment through the microfluidic channel.

-

SPR workflow for fragment binding analysis and K_D determination.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

Objective: Isolate the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the sulfonamide-zinc interaction versus the hydrophobic packing of the chloro/methoxy substituents.

-

Rigorous Buffer Dialysis:

-

Action: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact final dialysate to dissolve the 2-chloro-5-methoxybenzenesulfonamide powder.

-

Causality: ITC measures micro-calorie heat changes. If the ligand is dissolved in a buffer with even a marginal pH or salt discrepancy, the heat of mixing (dilution) will completely mask the heat of binding.

-

Self-Validation: Perform a control titration of the fragment into the buffer alone (blank run). Subtracting this background heat validates that the integrated peaks in the experimental run are exclusively derived from the protein-ligand interaction.

-

-

Titration Execution:

-

Action: Load the target protein into the sample cell (~20 µM) and the fragment into the syringe (~250 µM). Perform 20 to 30 injections of 2 µL each, allowing 120 seconds between injections.

-

Causality: The 10-fold excess syringe concentration ensures the target reaches complete saturation. Saturation is mathematically required to accurately fit the stoichiometry ( N ) and the association constant ( KA ).

-

Self-Validation: The final 3-5 injections must yield a flat baseline of residual heat, confirming that the target is fully saturated and the system has reached thermodynamic equilibrium.

-

References

-

2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 PubChem (National Institutes of Health)[1]

-

Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof (CA3050770A1) Google Patents[2]

-

Pesticide residues in food - Report 2022 FAO Knowledge Repository[3]

-

Fluazaindolizine (Ref: DPX-Q8U80) AERU - University of Hertfordshire[4]

-

ILV - Fluazaindolizine & Degradates in Water - MRID 50932113 Environmental Protection Agency (EPA)[5]

-

Recent Advances in Nematicides and Their Modes of Action MDPI[6]

Sources

- 1. 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CA3050770A1 - Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof - Google Patents [patents.google.com]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. Fluazaindolizine (Ref: DPX-Q8U80) [sitem.herts.ac.uk]

- 5. epa.gov [epa.gov]

- 6. Recent Advances in Nematicides and Their Modes of Action [mdpi.com]

Application Note: Standardized Protocol for the Dissolution of 2-Chloro-5-methoxybenzenesulfonamide in DMSO

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide is a critical synthetic building block extensively utilized in medicinal chemistry and agrochemical development, most notably as an intermediate in the synthesis of nematocidal acyl sulfonamides (1)[1]. Due to its amphiphilic structural nature—combining a polar hydrogen-bonding sulfonamide group with a highly lipophilic chloro-methoxy-benzene ring—it exhibits poor aqueous solubility.

This application note provides a field-proven, self-validating protocol for preparing high-fidelity stock solutions of this compound in Dimethyl sulfoxide (DMSO). By strictly controlling solvent purity, mechanical dissolution forces, and thermal cycling, researchers can ensure reproducible downstream assay performance.

Physicochemical Profile

To accurately calculate molarity and anticipate solvent interactions, the fundamental physicochemical properties of the compound are summarized below based on authoritative supplier data (2)[2].

| Property | Specification |

| Compound Name | 2-Chloro-5-methoxybenzenesulfonamide |

| CAS Number | 502187-53-3 |

| Molecular Formula | C₇H₈ClNO₃S |

| Molecular Weight | 221.66 g/mol |

| SMILES | ClC1=C(C=C(C=C1)OC)S(=O)(=O)N |

| Physical Form | Solid / Crystalline Powder |

| Optimal Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

Scientific Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific methodological choices are made, rather than simply following a recipe. The integrity of your stock solution dictates the validity of all subsequent biological or chemical data.

-

Solvent Selection (Anhydrous DMSO): DMSO is a universal polar aprotic solvent that effectively solvates the sulfonamide moiety while accommodating the hydrophobic aromatic ring. However, DMSO is notoriously hygroscopic. We mandate anhydrous DMSO (≥99.9%) because the absorption of atmospheric moisture drastically lowers the solvent's dielectric constant. Even trace water ingress will cause the hydrophobic 2-chloro-5-methoxybenzenesulfonamide to prematurely precipitate, leading to inaccurate stock concentrations.

-

Mechanical Dissolution (Acoustic Cavitation): Rather than applying bulk heat—which risks thermal degradation of the methoxy group—this protocol utilizes sonication. Ultrasonic waves induce acoustic cavitation, the rapid formation and implosion of microscopic vacuum bubbles. This delivers intense, localized shear forces that physically disrupt the compound's crystal lattice, forcing it into solution safely.

-

Filtration Compatibility: Standard biological filters (PES or Cellulose Acetate) are structurally degraded by 100% DMSO, leading to the leaching of plasticizers and polymers into your sample. Polytetrafluoroethylene (PTFE) is chemically inert to DMSO and is strictly required for this workflow.

Experimental Workflow

Workflow for dissolution and storage of 2-chloro-5-methoxybenzenesulfonamide in DMSO.

Step-by-Step Experimental Protocol

Materials Required

-

Anhydrous DMSO (≥99.9%, sealed under Argon)

-

Analytical balance (0.01 mg precision)

-

0.22 µm PTFE syringe filters (solvent-resistant)

-

Glass syringes (avoid standard plastic syringes if prolonged contact with DMSO is expected)

-

Sterile, amber glass or high-grade polypropylene single-use vials

Step 1: Reagent Equilibration and Weighing

-

Remove the sealed vial of 2-chloro-5-methoxybenzenesulfonamide from storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

-

Causality: Cold powders act as nucleation sites for atmospheric condensation. Water ingress into the powder alters the mass calculation and introduces moisture into the final DMSO stock, compromising solubility.

-

-

To prepare a standard 50 mM stock solution , weigh precisely 11.08 mg of the compound into a clean, dry glass vial.

Step 2: Dissolution in Solvent

-

In a fume hood, immediately add 1.0 mL of Anhydrous DMSO to the 11.08 mg of powder.

-

Seal the vial tightly and vortex vigorously for 30–60 seconds.

Step 3: Acoustic Cavitation (Sonication)

-

Visually inspect the solution against a light source. If any undissolved particulates or micro-crystals remain, place the sealed vial in an ultrasonic water bath at RT.

-

Sonicate for 2 to 5 minutes until the solution is optically clear. Do not allow the bath temperature to exceed 35°C.

Step 4: Sterile Filtration

-

Draw the dissolved solution into a glass syringe.

-

Attach a 0.22 µm PTFE syringe filter .

-

Depress the plunger slowly to filter the solution into a sterile amber vial.

-

Causality: The amber vial protects the electron-rich methoxy-aromatic system from potential photo-oxidation.

-

Step 5: Aliquoting and Storage

-

Divide the filtered stock into 50 µL or 100 µL single-use aliquots.

-

Purge the headspace of each tube with Argon gas (if available) before sealing.

-

Store immediately at -20°C .

-

Causality: Aliquoting eliminates freeze-thaw cycles. Repeated thermal cycling causes transient local concentration gradients and condensation, leading to irreversible compound precipitation.

-

Self-Validation & Quality Control

A robust scientific protocol must be a self-validating system. Before utilizing the 50 mM stock in high-throughput screening or sensitive synthetic steps, validate the solution's integrity:

Proton Nuclear Magnetic Resonance (¹H-NMR) Validation: As demonstrated in established patent literature for synthesizing nematocidal sulfonamides (1)[1], ¹H-NMR is the gold standard for verifying this compound.

-

Take a 20 µL aliquot of your stock and dilute it in 0.6 mL of deuterated DMSO (DMSO-d₆).

-

Run a standard ¹H-NMR spectrum (400 MHz).

-

Confirm the absence of water peaks (sharp singlet around 3.3 ppm in DMSO) and verify the structural integrity of the aromatic protons and the methoxy singlet (~3.8 ppm). This confirms that the mechanical dissolution and filtration steps did not degrade the compound and that the solvent remains anhydrous.

References

- Holyoke et al. "Preparation of nematocidal sulfonamides". US Patent 9340541B2, Google Patents.

Sources

Application Note: RP-HPLC Method Development and Validation for 2-Chloro-5-methoxybenzenesulfonamide

Introduction & Chemical Context

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly functionalized sulfonamide derivative serving as a critical intermediate in the synthesis of advanced agrochemicals (such as the nematocide fluazaindolizine) and novel pharmaceutical active ingredients[1][2].

Quantifying this analyte with high precision is essential for reaction monitoring, purity assessment, and regulatory compliance. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties:

-

Sulfonamide Group ( −SO2NH2 ): Weakly acidic (pKa ~10) and highly polar. It is prone to secondary interactions with residual silanols on silica-based stationary phases, which can cause severe peak tailing.

-

Benzene Core with Chloro & Methoxy Substituents: Provides strong UV chromophore characteristics (optimal absorption at ~254 nm) and moderate lipophilicity, making Reversed-Phase (RP) HPLC the ideal separation mode.

Method Development Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, method development is not a random screening process, but a Quality-by-Design (QbD) approach driven by molecular causality.

Stationary Phase Selection: While C18 columns are standard, sulfonamides often exhibit prolonged retention and poor peak shapes on dense octadecyl phases. We select an end-capped C8 column (e.g., Agilent Eclipse XDB-C8). The shorter alkyl chain provides excellent hydrophobic selectivity for the substituted benzene ring while reducing the run time, and the rigorous end-capping neutralizes active silanols to prevent tailing[2].

Mobile Phase & pH Control: The mobile phase pH is the most critical parameter. At neutral pH, the sulfonamide group can undergo partial ionization, leading to split peaks and variable retention times. By utilizing an acidic aqueous phase—specifically 0.1% Formic Acid (pH ~2.7) —we ensure the sulfonamide nitrogen remains fully protonated (unionized). This forces the molecule to partition predictably into the hydrophobic stationary phase[3][4].

Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN provides lower system backpressure due to its lower viscosity when mixed with water. Furthermore, its aprotic nature and π−π interaction capabilities yield sharper peak shapes for aromatic sulfonamides compared to protic solvents like methanol[4].

Logical Workflow for HPLC Method Development of Sulfonamides.

Detailed Experimental Protocol

Reagents and Equipment

-

Analyte: 2-Chloro-5-methoxybenzenesulfonamide reference standard (>99.0% purity).

-

Solvents: HPLC-grade Acetonitrile, HPLC-grade Water (18.2 MΩ·cm).

-

Modifiers: LC-MS grade Formic Acid.

-

Equipment: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

Chromatographic Conditions

The following conditions have been optimized for baseline resolution and rapid throughput.

| Parameter | Optimized Condition |

| Column | Agilent Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (Reference: 360 nm) |

| Run Time | 25 minutes |

Gradient Elution Program: To ensure late-eluting impurities are cleared from the column, a gradient approach is employed[2].

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 80 | 20 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 20.1 | 80 | 20 |

| 25.0 | 80 | 20 |

Self-Validating Sample Preparation & Execution

To ensure data integrity, the protocol incorporates a self-validating framework using System Suitability Testing (SST) and bracketing standards.

Step 1: Diluent Preparation Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-front distortion.

Step 2: Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume. Filter through a 0.45 µm PTFE syringe filter.

Step 3: System Suitability Test (SST) Before analyzing unknown samples, inject the Working Standard five times. The system is only validated for use if it meets the following criteria:

-

Tailing Factor ( Tf ): ≤1.5 (Confirms absence of secondary silanol interactions).

-

Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

-

Injection Precision: %RSD of peak areas ≤2.0% .

Step 4: Sequence Execution (Bracketing) Run samples using a bracketing sequence: Blank -> SST (x5) -> Samples 1 to 10 -> Bracketing Standard -> Samples 11 to 20 -> Bracketing Standard. This ensures detector drift does not compromise quantitative accuracy over time.

Method Validation Framework (ICH Q2(R2))

The developed method must be validated according to the latest ICH Q2(R2) guidelines, which mandate a lifecycle and Quality-by-Design (QbD) approach to ensure the procedure is fit for its intended purpose[5][6][7].

ICH Q2(R2) Core Validation Parameters for Quantitative Assays.

Validation Acceptance Criteria & Expected Outcomes

Based on industry standards for active pharmaceutical ingredients and agrochemical intermediates, the method is evaluated against the following rigorous parameters:

| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria | Typical Result |

| Specificity | DAD peak purity analysis of analyte in the presence of stress-degraded impurities. | Peak purity angle < Purity threshold | No co-eluting peaks |

| Linearity | 5 concentration levels spanning 25% to 150% of the target concentration (25-150 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 | R2=0.9998 |

| Accuracy | Spike recovery at 3 levels (50%, 100%, 150%) prepared in triplicate. | Mean recovery: 98.0% - 102.0% | 99.6% ± 0.4% |

| Repeatability | 6 replicate preparations at 100% test concentration. | %RSD ≤2.0% | 0.85% |

| Intermediate Precision | Different analyst, different day, different HPLC system. | %RSD ≤2.0% | 1.12% |

| LOD / LOQ | Signal-to-Noise ratio determination. | S/N ≥3 (LOD), S/N ≥10 (LOQ) | LOQ = 1.5 µg/mL |

References

-

ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

-

Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk. PubMed (National Institutes of Health). Available at:[Link]

- Preparation of Nematocidal Sulfonamides (US9340541B2). Google Patents.

-

ILV - Fluazaindolizine & Degradates in Soil - MRID 50932112. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

- 1. epa.gov [epa.gov]

- 2. US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Utilizing 2-Chloro-5-methoxybenzenesulfonamide in the Synthesis of N-Sulfonylcarboxamides

Executive Summary & Mechanistic Rationale

The compound (CAS: 502187-53-3)[1] is a highly versatile nucleophilic building block used extensively in the synthesis of advanced agrochemicals and pharmaceuticals. It is most notably employed as a primary precursor in the synthesis of imidazo[1,2-a]pyridine-based nematocides, such as 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide[2],[3].

The Mechanistic Challenge : Synthesizing N-sulfonylcarboxamides directly from unactivated heterocyclic esters and sulfonamides is notoriously difficult. The sulfonamide nitrogen is a poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

The Causal Solution : To drive the amidation forward, organoaluminum reagents—specifically diethylaluminum chloride (Et₂AlCl)—are utilized[2]. This reagent serves a dual mechanistic purpose:

-

Lewis Acid Activation : Et₂AlCl coordinates to the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophile Generation : Et₂AlCl acts as a base, deprotonating the 2-chloro-5-methoxybenzenesulfonamide to form a highly nucleophilic aluminum-sulfonamide intermediate. This dual activation lowers the activation energy required for the nucleophilic acyl substitution, allowing the coupling to proceed efficiently at moderate temperatures (55–70 °C)[2].

Quantitative Process Parameters

The choice of solvent and the physical state of the Et₂AlCl reagent dictate the thermal dynamics of the reaction. Table 1 summarizes the causal relationship between solvent systems and the resulting exothermic profiles during activation[2].

Table 1: Reaction Parameters for Et₂AlCl-Mediated Sulfonamide Coupling

| Parameter | Toluene System | 1,2-Dichloroethane (DCE) System | n-Chlorobutane System |

| Sulfonamide Equivalents | 1.05 | 1.05 | 1.05 |